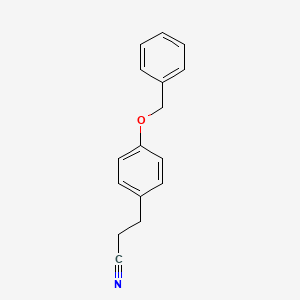

3-(4-Benzyloxyphenyl)propionitrile

Description

3-(4-Benzyloxyphenyl)propionitrile (C₁₆H₁₅NO₂) is a nitrile-containing aromatic compound characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the para position of a phenyl ring and a propionitrile (-CH₂CH₂CN) side chain. The benzyloxy group confers electron-donating properties, which may influence reactivity and solubility compared to halogenated or ketone-functionalized analogs .

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)propanenitrile |

InChI |

InChI=1S/C16H15NO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,13H2 |

InChI Key |

ANDLBNXXIRTSSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, physicochemical properties, and applications of 3-(4-Benzyloxyphenyl)propionitrile and its analogs:

Physicochemical and Reactivity Differences

- Electron-Donating vs. Halogen substituents (e.g., Br, Cl) increase electrophilicity, favoring reactions such as nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .

- Functional Group Diversity: The ketone group in 3-(4-Chlorophenyl)-3-oxo-propionitrile facilitates condensation reactions for heterocycle synthesis (e.g., thiazolidinones) , whereas the nitrile group in 3-(Pyridyl-2-amino)propionitrile supports cyclization into bioactive mesoionic compounds .

Pharmacological and Industrial Relevance

- Bioactivity: 3-(Pyridyl-2-amino)propionitrile derivatives exhibit insecticidal properties, highlighting the role of nitriles in agrochemical design .

- Safety Considerations: 3-(Benzylamino)propionitrile requires strict handling due to its toxicity (harmful by inhalation, skin contact) , suggesting similar precautions for other nitriles.

Preparation Methods

Michael Addition Strategy

An alternative route involves cyanoethylation of 4-benzyloxyphenol using acrylonitrile. This method is advantageous when the benzyl-protected phenol is readily available.

Reaction Scheme:

Reaction Conditions

-

Base : Potassium carbonate or sodium hydride.

-

Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.

-

Temperature : 80–120°C.

-

Yield : 70–75% (reported for analogous nitriles).

Table 2: Cyanoethylation Optimization

| Parameter | Effect on Reaction Efficiency |

|---|---|

| Base Strength | Strong bases (NaH) favor faster kinetics |

| Solvent Polarity | Polar aprotic solvents enhance nucleophilicity |

| Acrylonitrile Excess | 1.5–2.0 equivalents minimizes oligomerization |

Side Reactions and Mitigation

-

Oligomerization of Acrylonitrile : Controlled by maintaining a low monomer concentration and using inhibitors like hydroquinone.

-

Ether Cleavage : Avoided by limiting reaction temperature to <120°C.

Nitrile Formation via Carboxylic Acid Derivatives

Two-Step Synthesis from 3-[4-(Benzyloxy)phenyl]propionic Acid

For cases where the nitrile precursor is unavailable, the carboxylic acid can be converted to the nitrile:

Step 1: Acid Chloride Formation

Step 2: Ammonolysis and Dehydration

Yield and Practical Considerations

-

Overall Yield : ~65% due to losses in intermediate steps.

-

Industrial Feasibility : Less preferred due to multi-step processing and hazardous reagents (e.g., P₂O₅).

Emerging Methods and Catalytic Innovations

Photoredox Catalysis

Recent advances in C–O bond formation utilize visible-light-mediated catalysis to attach the benzyloxy group. For example, iridium-based photocatalysts enable benzylation under milder conditions (room temperature, 12 hours) with yields comparable to traditional methods.

Biocatalytic Approaches

Enzymatic benzylation using lipases or esterases is under investigation, though yields remain low (<30%).

Critical Comparison of Methods

Table 3: Method Comparison for Industrial Synthesis

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Direct Benzylation | High yield, one-step | Requires expensive PTC | Excellent |

| Cyanoethylation | Uses stable precursors | Moderate yield, side reactions | Moderate |

| Acid-Derived Nitrile | Versatile | Multi-step, low yield | Poor |

| Photoredox | Mild conditions | High catalyst cost | Experimental |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Benzyloxyphenyl)propionitrile, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4-benzyloxyphenol derivatives with acrylonitrile in the presence of a base catalyst (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF .

- Condensation reactions : Use aromatic aldehydes with nitrile-containing intermediates, as demonstrated in the synthesis of structurally similar thiazolidinone derivatives .

- Optimization : Adjust temperature (80–120°C), solvent polarity, and catalyst loading to improve yield. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Analytical workflow :

- NMR : ¹H/¹³C-NMR to confirm the benzyloxy group (δ ~5.0 ppm for –OCH₂Ph) and nitrile absence of protons.

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1).

- X-ray crystallography : For unambiguous structural confirmation, as applied to related Ni(II) complexes .

Q. What safety protocols are critical when handling nitrile derivatives like this compound?

- Safety measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Waste disposal : Segregate nitrile-containing waste and engage certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Troubleshooting approach :

- Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values to identify misassignments, as done for thiophene-containing nitriles .

- Isotopic labeling : Use ¹⁵N-labeled analogs to trace nitrile group interactions in complex matrices.

- Multi-technique validation : Cross-validate using IR (C≡N stretch ~2240 cm⁻¹) and X-ray diffraction .

Q. What strategies enhance the biological activity of this compound analogs?

- Structure-activity relationship (SAR) design :

- Substituent variation : Introduce electron-withdrawing groups (e.g., –F, –NO₂) to the benzyloxy moiety to modulate pharmacokinetics, as seen in antimalarial lead compounds .

- Bioisosteric replacement : Replace the nitrile with carboxyl or amide groups to improve solubility, as demonstrated in propionic acid derivatives .

- In vitro assays : Test modified analogs against target enzymes (e.g., Bcl-xL inhibitors) using fluorescence polarization or SPR .

Q. How do reaction solvent and catalyst choice influence the stereochemical outcomes in this compound synthesis?

- Experimental design :

- Solvent effects : Polar solvents (e.g., acetonitrile) favor SN2 mechanisms, while non-polar solvents may stabilize intermediates in Stille couplings .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions with boronic ester intermediates .

- Kinetic studies : Use stopped-flow techniques to monitor reaction rates and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.